Methyl4-aminoquinoline-6-carboxylate

Description

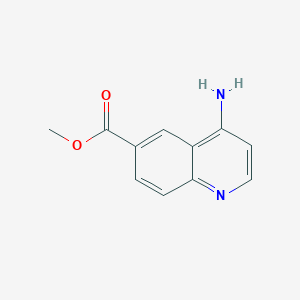

Methyl 4-aminoquinoline-6-carboxylate (CAS: 2090670-31-6, molecular formula: C₁₁H₁₀N₂O₂, molecular weight: 202.21 g/mol) is a quinoline derivative featuring an amino group at position 4 and a methoxycarbonyl group at position 6 . Quinolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, including antimicrobial, anticancer, and antimalarial activities. This compound is part of a growing interest in synthetic quinoline derivatives as alternatives to natural alkaloids, which are often scarce or difficult to isolate .

Structure

2D Structure

Properties

CAS No. |

2090670-31-6 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 4-aminoquinoline-6-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3,(H2,12,13) |

InChI Key |

SNBPJXBNVCBRTK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN=C2C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of methyl 4-aminoquinoline-6-carboxylate with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Methyl 4-aminoquinoline-6-carboxylate and Analogues

Key Differences and Implications

Substituent Effects on Bioactivity The amino group at position 4 in methyl 4-aminoquinoline-6-carboxylate may enhance interactions with biological targets (e.g., enzymes or receptors) compared to acetamido or hydroxyethylamino substituents in analogues .

Synthetic Accessibility

- Pd-catalyzed cross-coupling (used for compound 4k) enables precise functionalization but requires expensive catalysts . In contrast, alkylation methods (e.g., with methyl iodide) are cost-effective but may lack regioselectivity .

Crystal Packing and Stability Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate exhibits C–H···π and hydrogen-bonded dimers, enhancing crystalline stability . The absence of fused rings in methyl 4-aminoquinoline-6-carboxylate likely reduces such interactions, affecting its solid-state properties.

Safety Profiles Methyl 2-acetamidoquinoline-6-carboxylate’s acute toxicity (Category 4) suggests that acetamido groups may introduce higher risks compared to amino or hydroxyl groups .

Q & A

Q. What synthetic methodologies are recommended for Methyl4-aminoquinoline-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For example, cyclization using Lewis acids (e.g., AlCl₃) under reflux conditions in solvents like dichlorobenzene can yield quinoline derivatives . Optimization parameters include:

- Temperature : Elevated temperatures (e.g., 378 K) enhance reaction rates but require careful control to avoid decomposition .

- Catalyst Loading : Adjusting AlCl₃ stoichiometry (e.g., 10 equivalents) improves yield .

- Solvent Choice : Polar aprotic solvents (e.g., ethanol) facilitate intermediate stabilization .

Purification via recrystallization (ethanol/hexane mixtures) enhances purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Resolves substituent positions and confirms regiochemistry (e.g., distinguishing amino vs. carboxylate groups) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., [M]+ peaks at m/z 245) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for carboxylates) .

- X-ray Crystallography : Resolves ambiguous stereochemistry via crystal packing analysis .

Q. How do solubility and stability profiles of this compound influence experimental design?

- Methodological Answer :

- Solubility : Limited aqueous solubility necessitates DMSO or ethanol as stock solvents; test solubility gradients (e.g., 1–10 mM) to avoid precipitation .

- Stability : Hydrolytic sensitivity at extreme pH requires buffered solutions (pH 6–8). Store at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Functional Group Modifications : Substituents at the 4-amino and 6-carboxylate positions significantly impact activity. For example:

- Bromine at position 6 (as in Methyl 6-bromoquinoline-4-carboxylate) enhances electrophilic reactivity for kinase inhibition .

- Methoxy groups improve membrane permeability but reduce metabolic stability .

- Comparative Analysis : Use analogs (e.g., 6-chloro or 6-fluoro derivatives) to correlate halogen electronegativity with target binding .

Q. What in silico strategies are effective for predicting the pharmacological potential of this compound?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- Molecular Docking : Screen against targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina; validate with MD simulations .

- ADMET Prediction : Tools like SwissADME assess hepatotoxicity risks and cytochrome P450 interactions .

Q. How can rhodium-catalyzed C-H activation improve the functionalization of this compound?

- Methodological Answer :

- Directed C-H Bond Activation : Use the amino group as a directing moiety for regioselective arylation or alkylation .

- Catalytic System : Rh(I) complexes (e.g., [RhCl(COD)]₂) with ligands (e.g., PPh₃) enable cross-dehydrogenative coupling under mild conditions .

- Applications : Generate derivatives for fragment-based drug discovery without pre-functionalization .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., IC₅₀) using standardized protocols (e.g., MTT for cytotoxicity) to rule out false positives .

- Batch Purity Analysis : HPLC-MS quantifies impurities (e.g., <95% purity skews SAR conclusions) .

- Target Selectivity Profiling : Use kinase panels or proteome-wide screens to confirm on-target vs. off-target effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, respirators) and fume hoods during synthesis .

- Emergency Procedures : Neutralize spills with 10% sodium bicarbonate; store antidotes (e.g., atropine for cholinergic toxicity) .

- Waste Management : Incinerate at >1000°C to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.